2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

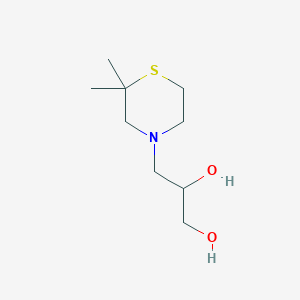

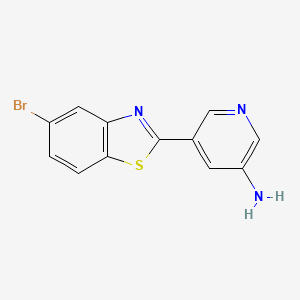

The compound “2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid” is likely to be an organic compound containing a pyrrole ring and a thiophene ring, both of which are heterocyclic compounds . The pyrrole ring is substituted with two methyl groups and the thiophene ring is substituted with two methyl groups and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and thiophene rings, followed by the introduction of the methyl and carboxylic acid substituents. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis . Thiophene rings can also be synthesized through several methods, including the Gewald Reaction .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrole ring and a thiophene ring connected by a two-carbon chain. The pyrrole ring would have two methyl substituents and the thiophene ring would have two methyl substituents and a carboxylic acid substituent .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the carboxylic acid group. The pyrrole ring is aromatic and can undergo electrophilic substitution reactions . The thiophene ring is also aromatic and can undergo similar reactions . The carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the carboxylic acid group. It would likely be a solid at room temperature . The presence of the carboxylic acid group would make it somewhat polar, and it might therefore have some solubility in polar solvents .科学的研究の応用

Molecular Recognition and Hydrogen Bonding

A study on intermolecular hydrogen bonding involving carboxylic acid groups highlights the importance of such interactions in molecular recognition processes. The research on acid−amide intermolecular hydrogen bonding indicates how specific structural motifs facilitate the formation of hydrogen-bonded dimers, which are significant in crystal engineering and the design of molecular assemblies (P. Wash et al., 1997).

Chemical Synthesis and Diverse Libraries

The generation of structurally diverse libraries through alkylation and ring closure reactions showcases the versatility of thiophene derivatives as starting materials for synthesizing a wide array of compounds. Such reactions can lead to the creation of dithiocarbamates, thioethers, and various cyclic compounds, demonstrating the potential for chemical diversification and the development of novel molecules for further research and applications (G. Roman, 2013).

Electropolymerization and Conducting Polymers

Derivatives based on pyrrole and thiophene have been employed in the synthesis of conducting polymers via electropolymerization. Research into poly[bis(pyrrol-2-yl)arylenes] explores the creation of polymers from low oxidation potential monomers, leading to materials with stable conducting forms. Such polymers have applications in electronic devices, offering insights into the design of materials with desirable electrical properties (G. Sotzing et al., 1996).

Crystal Engineering and Supramolecular Assemblies

The study of crystal engineering and supramolecular assemblies involving carboxylic acids and pyridine derivatives underlines the significance of functional groups present in compounds similar to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid. These studies reveal how specific interactions, such as hydrogen bonding, influence the formation of complex structures, which are crucial for the development of new materials and the understanding of molecular interactions in solid states (S. Long et al., 2014).

特性

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-7-5-6-8(2)14(7)12-11(13(15)16)9(3)10(4)17-12/h5-6H,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTIILNDWFESFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C(=C(S2)C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2686234.png)

![3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2686236.png)

![3-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2686241.png)

![4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2686244.png)

![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686246.png)

![4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2686248.png)

![2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide](/img/structure/B2686250.png)

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/no-structure.png)